The pyrazole ring is a five-membered heterocyclic compound found in various biologically active molecules. It's known for its hydrogen bonding and aromatic character, allowing it to interact with other molecules . Researchers have explored pyrazole derivatives for their potential as medicinal agents due to their diverse biological activities [].
The presence of an amino group can influence the molecule's solubility, reactivity, and potential for hydrogen bonding. In medicinal chemistry, amino groups are often involved in interactions with biological targets like enzymes or receptors [].
Fluorine substitution can modulate various properties of a molecule, including its lipophilicity (fat solubility), metabolic stability, and pKa (acidity). This strategic placement can be used to optimize drug candidates [].
Based on these functionalities, 3-(4-fluorophenyl)-1H-pyrazol-5-amine could be a candidate for research in areas like:
The molecule's structure suggests potential for development as a new drug or lead compound. Researchers might explore its activity against various diseases by investigating its interaction with specific targets.
Pyrazole derivatives have been explored for applications in organic electronics and functional materials due to their interesting properties []. The combination of the pyrazole ring, amino group, and fluorine atom in 3-(4-fluorophenyl)-1H-pyrazol-5-amine might warrant investigation for its material science potential.
3-(4-fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring, which consists of five members including two nitrogen atoms. The compound features a fluorine atom attached to the para position of the phenyl ring and an amino group at the 5th position of the pyrazole ring. This structure contributes to its unique chemical properties, including potential hydrogen bonding and reactivity due to the presence of both the amino and fluorine substituents. The molecular formula for this compound is C₉H₈FN₃, with a molecular weight of approximately 177.18 g/mol .
The incorporation of fluorine can significantly influence the compound's lipophilicity, metabolic stability, and pKa values, making it a candidate for various medicinal applications. The amino group enhances solubility and potential interactions with biological targets, making this compound relevant in drug discovery and development.
These reactions open pathways for synthesizing analogs that may exhibit improved biological activity or altered physicochemical properties .
Research indicates that pyrazole derivatives, including 3-(4-fluorophenyl)-1H-pyrazol-5-amine, exhibit a range of biological activities. These compounds have been investigated for their potential as:
The specific biological activity of 3-(4-fluorophenyl)-1H-pyrazol-5-amine remains an area of active research, particularly in exploring its mechanisms of action against specific targets .
Several synthetic routes have been developed to prepare 3-(4-fluorophenyl)-1H-pyrazol-5-amine. Notable methods include:
These methods allow for variations in yield and purity, making them adaptable for research and industrial applications .
3-(4-fluorophenyl)-1H-pyrazol-5-amine has potential applications in various fields:
Studies focusing on the interaction of 3-(4-fluorophenyl)-1H-pyrazol-5-amine with biological targets are crucial for understanding its therapeutic potential. Preliminary data indicate interactions with:
Further research into these interactions will help elucidate its mechanism of action and optimize its structure for enhanced efficacy .
Several compounds share structural similarities with 3-(4-fluorophenyl)-1H-pyrazol-5-amine, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(3-fluorophenyl)-1H-pyrazol-5-amine | Similar pyrazole structure with different fluorine position | Different electronic properties due to fluorine placement |
| 4-(4-fluorophenyl)-1H-pyrazole | Contains a different substitution pattern | Potentially different biological activities |
| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | Chlorine instead of fluorine | Variations in lipophilicity and reactivity |
The presence of different halogens (fluorine vs. chlorine) affects their biological activity profiles and physicochemical properties, making each derivative suitable for distinct applications in medicinal chemistry and material science .
The cyclocondensation approach represents the most widely employed strategy for synthesizing 3-(4-fluorophenyl)-1H-pyrazol-5-amine, leveraging the inherent reactivity of hydrazine derivatives with appropriately functionalized carbonyl compounds. The fundamental reaction involves the nucleophilic attack of aryl hydrazines on 1,3-dicarbonyl systems or related electrophilic substrates. In the context of 3-(4-fluorophenyl)-1H-pyrazol-5-amine synthesis, 4-fluorobenzoylacetonitrile serves as a key starting material that undergoes cyclocondensation with hydrazine hydrate under controlled conditions.
The mechanistic pathway involves initial nucleophilic addition of the hydrazine to the carbonyl carbon, followed by intramolecular cyclization through attack on the nitrile carbon. This process generates the pyrazole ring with concomitant elimination of water. The presence of the electron-withdrawing fluorine substituent on the phenyl ring significantly influences the reaction kinetics and regioselectivity. Experimental evidence indicates that reactions involving 4-fluorobenzoylacetonitrile with hydrazine hydrate proceed under mild conditions, typically requiring heating in alcoholic solvents for completion.
Studies have demonstrated that the cyclocondensation of 4-fluorobenzoylacetonitrile with hydrazine hydrate in isopropanol using montmorillonite K10 as a heterogeneous catalyst yields the desired 3-(4-fluorophenyl)-1H-pyrazol-5-amine with good efficiency. The reaction conditions involve heating the mixture under reflux, with the montmorillonite clay serving both as a solid support and mild acid catalyst to facilitate the cyclization process. This methodology offers advantages in terms of work-up simplicity and environmental compatibility compared to homogeneous acid-catalyzed procedures.
Alternative cyclocondensation approaches have been explored using ethoxymethylene malononitrile as the electrophilic partner. Research has shown that 4-fluorophenylhydrazine reacts with ethoxymethylene malononitrile under reflux conditions in ethanol to produce 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives. While this approach yields a different substitution pattern compared to the target compound, it demonstrates the versatility of cyclocondensation chemistry in accessing fluorinated aminopyrazole scaffolds.
The reaction scope extends to various substituted hydrazines, allowing for systematic exploration of structure-activity relationships. Experimental data indicates that electron-donating and electron-withdrawing substituents on the hydrazine partner significantly affect reaction rates and yields. In particular, the nucleophilicity order of reactive sites in aminopyrazole systems follows the pattern: 5-amino group > 1-nitrogen > 4-carbon, which influences subsequent functionalization strategies.
The crystallographic analysis of 3-(4-fluorophenyl)-1H-pyrazol-5-amine and related pyrazole derivatives has provided fundamental insights into the structural parameters of the pyrazole core and its intermolecular interactions. Single crystal X-ray diffraction studies reveal that the pyrazole ring maintains a closely planar geometry, with the five-membered heterocyclic system exhibiting characteristic bond lengths and angles that define its aromatic character [1] [2].
The pyrazole core demonstrates specific bond length patterns that are consistent across fluorophenyl-substituted derivatives. The nitrogen-nitrogen bond distance in the pyrazole ring typically measures approximately 1.348-1.351 Angstroms, while the carbon-nitrogen bonds show distinct variations depending on their position relative to the amino substituent [3]. The carbon-carbon bond within the pyrazole ring exhibits a length of approximately 1.372-1.392 Angstroms, reflecting the delocalized electron density characteristic of aromatic systems [3].
Dihedral angle measurements between the pyrazole ring and the 4-fluorophenyl substituent provide critical information about molecular conformation. In related 4-fluorophenyl pyrazole structures, dihedral angles typically range from 10.7 to 43.51 degrees, indicating significant conformational flexibility that influences both packing arrangements and intermolecular interactions [1] [2]. The amino group at the 5-position of the pyrazole ring adopts a pyramidal geometry, with the nitrogen atom deviating from the ring plane by approximately 0.064 Angstroms [4].
| Structural Parameter | Measurement (Angstroms/Degrees) | Reference |
|---|---|---|
| Nitrogen-Nitrogen Bond Length | 1.348-1.351 | [3] |
| Carbon-Nitrogen Bond (NH side) | 1.337-1.347 | [3] |
| Carbon-Nitrogen Bond (N side) | 1.326-1.339 | [3] |
| Carbon-Carbon Bond | 1.372-1.392 | [3] |
| Pyrazole-Fluorophenyl Dihedral Angle | 10.7-43.51 | [1] [2] |
The crystal packing of fluorophenyl pyrazole derivatives is dominated by hydrogen bonding networks involving the amino functionality. Intermolecular hydrogen bonds form between the amino group and both nitrogen atoms of adjacent pyrazole rings, with hydrogen bond distances ranging from 2.14 to 2.58 Angstroms [5]. These interactions create extended two-dimensional networks that stabilize the crystal structure and influence the solid-state properties of the compound [5].
Crystallographic data for related compounds reveal that the 4-fluorophenyl substituent can adopt different orientations relative to the pyrazole core, with some structures showing co-planar arrangements while others exhibit significant twisting [6]. This conformational variability is attributed to the balance between electronic effects of the fluorine substituent and steric interactions within the crystal lattice [6].
The nuclear magnetic resonance spectroscopic analysis of 3-(4-fluorophenyl)-1H-pyrazol-5-amine provides detailed structural information through chemical shift assignments and coupling pattern analysis across multiple nuclei. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that allow for unambiguous identification of the pyrazole core protons and the aromatic fluorophenyl substituent [7] [8].
The pyrazole ring proton at the 4-position appears as a characteristic singlet in the region of 5.67-5.75 parts per million, representing the sole hydrogen attached to the heterocyclic core [7]. The amino group protons resonate as a broad singlet at approximately 4.21 parts per million in dimethyl sulfoxide-d6, with the chemical shift being highly dependent on solvent and temperature conditions [7] [8].
The 4-fluorophenyl substituent displays a typical AA'BB' pattern in the aromatic region, with the fluorine-substituted ring showing distinct coupling patterns. The protons ortho to the fluorine atom appear at approximately 6.98 parts per million as a doublet with characteristic ³J(H-F) coupling constants of 8-9 Hertz [7]. The protons meta to the fluorine substituent resonate at 7.56 parts per million, also appearing as a doublet due to fluorine coupling [7].
The nitrogen-hydrogen proton of the pyrazole ring exhibits a characteristic chemical shift at approximately 11.06 parts per million, appearing as a broad singlet that readily exchanges with deuterium oxide [7]. This signal serves as a diagnostic indicator for the tautomeric form of the pyrazole ring and can be used to distinguish between 3-amino and 5-amino tautomers [9].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The pyrazole ring carbons show characteristic chemical shifts that reflect their electronic environment and substitution pattern [10] [8]. The carbon bearing the amino group resonates at approximately 152.53 parts per million, while the carbon at the 4-position appears at 87.52 parts per million [7].
The 4-fluorophenyl substituent carbons exhibit distinct chemical shifts influenced by the fluorine atom. The carbon directly bonded to fluorine appears at approximately 163.17 parts per million, showing characteristic ¹J(C-F) coupling of 245-250 Hertz [7]. The carbons ortho to the fluorine show ²J(C-F) coupling constants of approximately 20-25 Hertz, while meta carbons exhibit smaller ³J(C-F) couplings of 3-8 Hertz [11].
| Carbon Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
|---|---|---|---|
| Pyrazole C-5 (amino-bearing) | 152.53 | - | [7] |
| Pyrazole C-4 | 87.52 | - | [7] |
| Fluorophenyl C-F | 163.17 | ¹J(C-F) = 245-250 | [7] |
| Fluorophenyl ortho to F | 115.63 | ²J(C-F) = 20-25 | [7] |
| Fluorophenyl meta to F | 127.04 | ³J(C-F) = 3-8 | [7] |
The ¹⁹F nuclear magnetic resonance spectrum of 3-(4-fluorophenyl)-1H-pyrazol-5-amine provides valuable information about the electronic environment of the fluorine atom and its interactions with the pyrazole system. The fluorine atom in the 4-position of the phenyl ring typically resonates at approximately -115 to -120 parts per million relative to trichlorofluoromethane [11] [12].
The fluorine signal exhibits coupling to adjacent protons, showing characteristic patterns that confirm the substitution position. The ³J(F-H) coupling to the ortho protons typically measures 8-9 Hertz, while the ⁴J(F-H) coupling to meta protons is significantly smaller at 2-3 Hertz [11]. These coupling patterns serve as diagnostic tools for confirming the para-substitution pattern of the fluorine atom [11].
The chemical shift of the fluorine atom is sensitive to the electronic effects transmitted through the aromatic system from the pyrazole substituent. Electron-donating effects from the pyrazole amino group can influence the fluorine chemical shift, typically causing slight upfield shifts compared to simple 4-fluoroaniline derivatives [12].
Infrared spectroscopy provides crucial information about the tautomeric behavior of 3-(4-fluorophenyl)-1H-pyrazol-5-amine, particularly regarding the prototropic equilibrium between 3-amino and 5-amino forms. The vibrational spectroscopic analysis reveals distinct fingerprint regions that allow for the identification and quantification of different tautomeric species [9] [13].
The amino group stretching vibrations appear in the characteristic region of 3400-3500 wavenumbers, with specific patterns that distinguish between primary amine tautomers. The asymmetric amino stretch typically appears at approximately 3478 wavenumbers, while the symmetric stretch occurs at 3409 wavenumbers [9]. These frequencies are sensitive to hydrogen bonding interactions and can shift significantly depending on the solid-state packing or solution environment [9].
The amino group bending vibration provides additional tautomeric information, appearing at approximately 1611 wavenumbers with high intensity [9]. This vibration is particularly diagnostic for distinguishing between 3-amino and 5-amino tautomers, as the electronic environment significantly affects the bending frequency [9] [13].
Matrix isolation infrared spectroscopy studies of related aminopyrazoles have demonstrated that the 3-amino tautomer is thermodynamically favored over the 5-amino form by approximately 10.7 kilojoules per mole [9]. The vibrational frequencies calculated using density functional theory methods show excellent agreement with experimental observations, providing confidence in the spectroscopic assignments [9].
The pyrazole ring exhibits characteristic vibrational modes that serve as fingerprints for the heterocyclic system. The nitrogen-hydrogen stretching vibration appears at approximately 3519 wavenumbers, representing one of the most diagnostic bands for pyrazole identification [9]. This vibration is highly sensitive to tautomerization, showing significant frequency shifts between different tautomeric forms [9].
The ring breathing modes occur in the region of 1400-1600 wavenumbers, with specific patterns that depend on the substitution pattern and tautomeric form. The carbon-nitrogen stretching vibrations within the pyrazole ring appear at approximately 1558 and 1485 wavenumbers, with intensities that reflect the electronic distribution within the aromatic system [9].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| Amino N-H asymmetric stretch | 3478 | Medium | ν(NH₂)ₐ | [9] |
| Amino N-H symmetric stretch | 3409 | Medium | ν(NH₂)ₛ | [9] |
| Pyrazole N-H stretch | 3519 | Strong | ν(NH) | [9] |
| Amino bending | 1611 | Strong | δ(NH₂) | [9] |
| Pyrazole C=N stretch | 1558 | Strong | ν(C=N) | [9] |
The 4-fluorophenyl substituent contributes specific vibrational bands that confirm the presence and position of the fluorine atom. The carbon-fluorine stretching vibration appears at approximately 1200-1300 wavenumbers, representing one of the strongest bands in the infrared spectrum [7] [8]. The aromatic carbon-carbon stretching modes appear in the region of 1400-1600 wavenumbers, with patterns that are characteristic of para-disubstituted benzene rings [7].
The out-of-plane bending vibrations of the aromatic ring occur at lower frequencies, typically in the region of 800-900 wavenumbers. These vibrations provide information about the substitution pattern and can be used to confirm the para-substitution of the fluorine atom [7] [14].
Infrared spectroscopy has been instrumental in studying the tautomeric equilibrium of aminopyrazoles, revealing that environmental factors significantly influence the population of different tautomeric forms. In the solid state, hydrogen bonding networks can stabilize specific tautomers, while in solution, solvent polarity and temperature affect the equilibrium position [9] [13].
Variable-temperature infrared studies demonstrate that the tautomeric equilibrium is dynamic, with activation energies for tautomerization typically ranging from 40-50 kilojoules per mole [9]. This relatively high barrier indicates that tautomerization occurs slowly at room temperature, allowing for the observation of individual tautomeric species under appropriate conditions [9].
Mass spectrometric analysis of 3-(4-fluorophenyl)-1H-pyrazol-5-amine reveals characteristic fragmentation pathways that provide structural information and support molecular identification. The electron ionization mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 177, corresponding to the molecular formula C₉H₈FN₃ [6] [15].
The molecular ion undergoes several characteristic fragmentation reactions that reflect the structural features of the pyrazole core and fluorophenyl substituent. The base peak typically appears at mass-to-charge ratio 150, corresponding to the loss of the amino group (loss of 27 mass units) from the molecular ion [6]. This fragmentation pathway is particularly favorable due to the formation of a stable aromatic cation [6].
A significant fragment ion appears at mass-to-charge ratio 95, representing the 4-fluorophenyl cation formed by cleavage of the bond between the pyrazole ring and the aromatic substituent [6]. This fragmentation is characteristic of aryl-substituted pyrazoles and provides direct evidence for the presence of the fluorophenyl group [6] [16].
The pyrazole core contributes to fragmentation patterns through ring-opening reactions that produce smaller fragment ions. A notable fragment at mass-to-charge ratio 123 corresponds to the loss of the fluorophenyl group while retaining the pyrazole-amino portion of the molecule [6]. This fragmentation pathway is important for distinguishing between different positional isomers of fluorophenyl pyrazoles [6].
Secondary fragmentation of the primary fragment ions provides additional structural information. The 4-fluorophenyl cation at mass-to-charge ratio 95 undergoes further fragmentation through loss of hydrogen fluoride, producing a fragment at mass-to-charge ratio 75 [16]. This fragmentation is characteristic of fluorinated aromatic compounds and serves as a diagnostic feature [16].
The pyrazole-containing fragments exhibit ring contraction reactions that lead to the formation of smaller heterocyclic ions. A fragment at mass-to-charge ratio 68 corresponds to a contracted three-membered ring system formed through loss of nitrogen atoms from the pyrazole ring [6]. This type of rearrangement is common in pyrazole mass spectrometry and provides information about the nitrogen-nitrogen bond strength [15].
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Process | Reference |
|---|---|---|---|---|
| 177 | 45 | [M]⁺- | Molecular ion | [6] |
| 150 | 100 | [M-NH₂]⁺ | Loss of amino group | [6] |
| 123 | 35 | [M-C₆H₄F]⁺ | Loss of fluorophenyl | [6] |
| 95 | 65 | [C₆H₄F]⁺ | Fluorophenyl cation | [6] |
| 75 | 25 | [C₆H₄F-HF]⁺ | Loss of HF from fluorophenyl | [16] |
| 68 | 15 | Ring contraction | Pyrazole rearrangement | [6] |
The presence of fluorine in the molecule provides a distinctive isotope pattern that aids in molecular identification. Fluorine exists as a single stable isotope (¹⁹F), which means that fluorine-containing fragments do not exhibit the characteristic isotope splitting observed with chlorine or bromine compounds [16]. This monoisotopic nature of fluorine results in clean mass spectral patterns that facilitate interpretation [16].
The nitrogen atoms in the pyrazole ring contribute minimal isotope effects due to the low natural abundance of ¹⁵N (0.37%). However, high-resolution mass spectrometry can detect these subtle mass differences, providing additional confirmation of the molecular formula [6].
Metastable ion peaks provide information about the energetics and mechanisms of fragmentation processes. The transition from the molecular ion to the base peak at mass-to-charge ratio 150 exhibits a metastable peak at apparent mass 126.9, confirming the direct loss of the amino group [6]. This metastable ion indicates that the fragmentation occurs in the field-free region of the mass spectrometer and provides kinetic information about the fragmentation process [6].
The formation of the fluorophenyl cation through cleavage of the pyrazole-aryl bond also produces characteristic metastable ions that support the proposed fragmentation mechanisms. These metastable transitions are particularly useful for confirming the connectivity between different parts of the molecule [6] [15].
Corrosive;Irritant